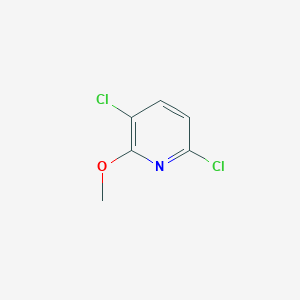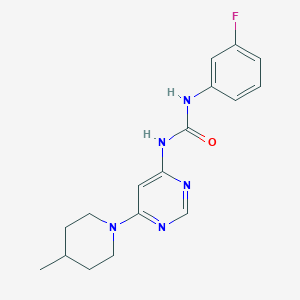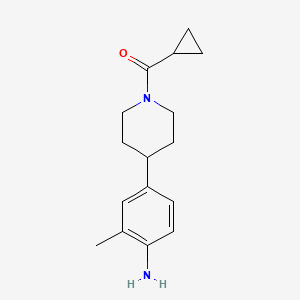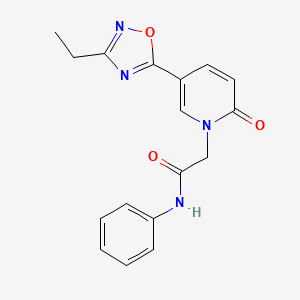
Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone, also known as TMQ, is a novel quinoline-based compound that has gained significant attention in the field of medicinal chemistry. TMQ is a potent inhibitor of several enzymes and has shown promising results in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Quinoline derivatives, closely related to Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone, have been extensively studied for their anticancer properties. For instance, the design, synthesis, and anticancer evaluation of substituted thiophene-quinoline derivatives highlighted their potent cytotoxicity against several human cancer cell lines, including liver, colon, cervical, and breast cancers (Othman et al., 2019). These derivatives were found to inhibit EGFR-TK and Topo II enzymes, suggesting their potential as targeted cancer therapies. Additionally, 2-anilino-3-aroylquinolines demonstrated significant antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis (Srikanth et al., 2016).
Fluorescent Properties for Biomedical Analysis
The compound 6-Methoxy-4-quinolone, derived from similar quinoline structures, exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it an excellent candidate for biomedical analysis (Hirano et al., 2004). Its fluorescence intensity is stable across a wide pH range, and it remains highly stable under light and heat, indicating its potential as a fluorescent labeling reagent for detecting and analyzing biological samples.
Eigenschaften
IUPAC Name |
thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)25-18-13-19(20(28)27-8-10-29-11-9-27)26-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYTBUUEUMNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)



![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)
![4-[3-Oxo-3-[(2-oxoazepan-3-yl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2597883.png)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)




![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2597894.png)